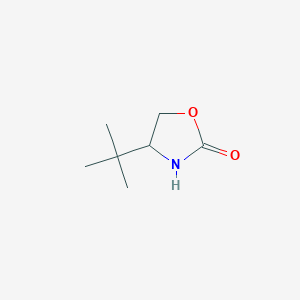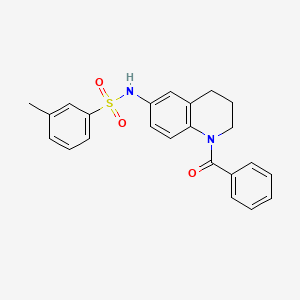
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a derivative of tetrahydroquinoline, which is known for its biological relevance and potential pharmacological properties. The structural design of such compounds often leverages the biological activities of both the tetrahydroquinoline moiety and the benzenesulfonamide group .
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives typically involves the construction of the tetrahydroquinoline core followed by the introduction of the benzenesulfonyl group. For instance, the synthesis of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinolines has been reported, where the design rationale was based on the known biological properties of the structural moieties . Similarly, the synthesis of other sulfonamide derivatives has been achieved by reacting appropriate amines with isothiocyanatobenzenesulfonamide or benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of an intramolecular hydrogen bond, which influences the conformational preference of the molecule. This has been confirmed by molecular modeling and X-ray crystallography . Additionally, the structural geometry and vibrational wavenumbers of related molecules have been studied using experimental and computational methods, providing insights into the electronic and conformational properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide and its derivatives can be influenced by the presence of substituents on the benzenesulfonyl group. For example, the introduction of different substituents can lead to variations in antimicrobial activity, as seen in the synthesis of various sulfonamide derivatives . Additionally, the cyclization reactions of related compounds can yield different isomers, which can be interconverted under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the electronic properties of the substituents can affect the solubility, melting point, and other physicochemical characteristics. The binding potencies of related fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase isozymes have been determined, showing that these properties can be finely tuned for specific biological targets .
科学的研究の応用
Synthesis and Anticancer Applications
Pro-apoptotic Effects in Cancer Cells : New sulfonamide derivatives have been synthesized and shown to exhibit pro-apoptotic effects by activating p38/ERK phosphorylation in various cancer cell lines, including hepatocellular, breast, and colon cancer cell lines. These compounds significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, such as caspase 3, caspase 8, and caspase 9, mediated by the activation of p38 and ERK1/2 pathways (Cumaoğlu et al., 2015).
Cyanation of Chelation-Assisted C-H Bonds : A rhodium-catalyzed cyanation method employing N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent facilitated the synthesis of various benzonitrile derivatives. This methodology has applications in the formal synthesis of isoquinoline alkaloids, highlighting its potential in creating complex molecules with anticancer properties (Chaitanya et al., 2013).
Antimicrobial and Antihypertensive Studies
Antimycobacterial Activity : Thiourea derivatives bearing a benzenesulfonamide moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds demonstrated significant activity, with structure-activity relationship analysis revealing that certain moieties confer potent antimicrobial properties (Ghorab et al., 2017).
Diuretic and Antihypertensive Agents : A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. This study highlights the structural and pharmacological exploration of sulfonamide derivatives as potential therapeutics for cardiovascular diseases (Rahman et al., 2014).
Antimicrobial and DNA Binding Studies
- Antimicrobial and DNA Interaction : Novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide compounds and their oxinates demonstrated significantly higher antimicrobial activity compared to the parent compounds. These compounds bind to DNA, suggesting a mechanism of action that could be leveraged for developing new antimicrobial agents (Vanparia et al., 2010).
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-5-11-21(15-17)29(27,28)24-20-12-13-22-19(16-20)10-6-14-25(22)23(26)18-8-3-2-4-9-18/h2-5,7-9,11-13,15-16,24H,6,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMCETTZVOKPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

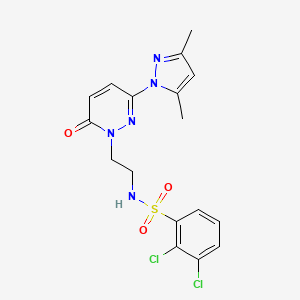

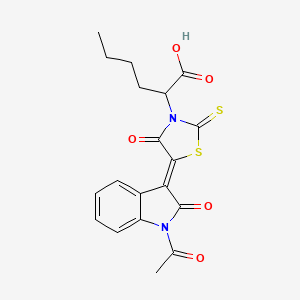
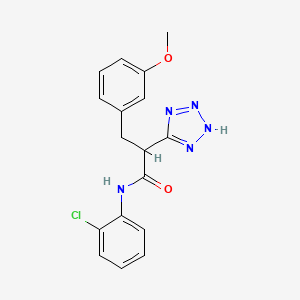
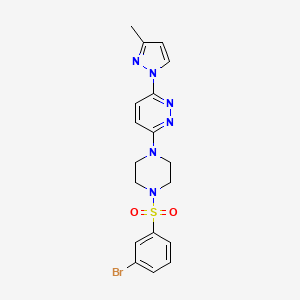
![2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline](/img/structure/B2549305.png)
![7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2549307.png)
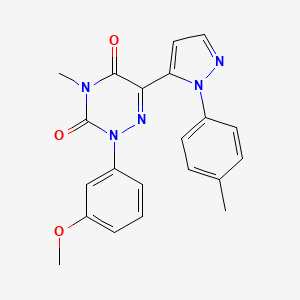
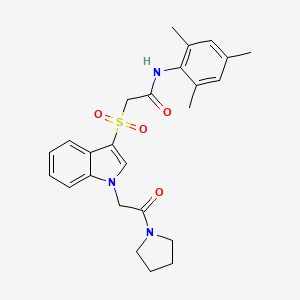
![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)


![N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2549319.png)
